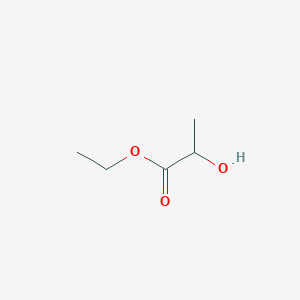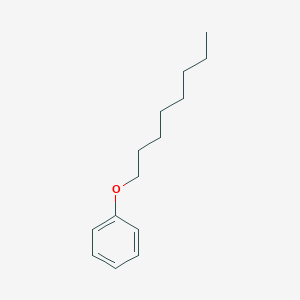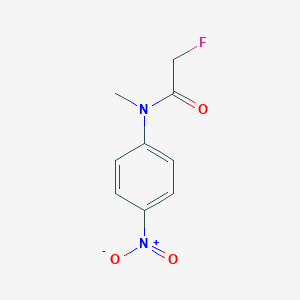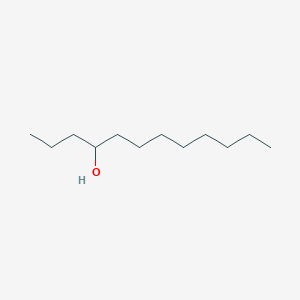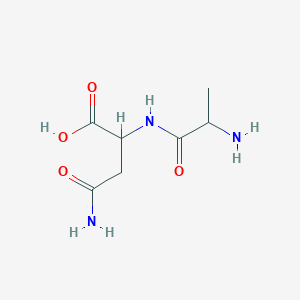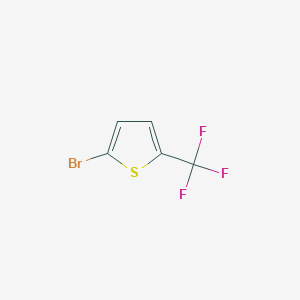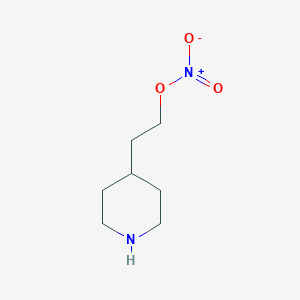
4-(2-Nitroxyethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Nitroxyethyl)piperidine, also known as NOEP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. NOEP belongs to the class of nitric oxide (NO) donors, which are compounds that release NO in a controlled manner. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response.
Mecanismo De Acción
4-(2-Nitroxyethyl)piperidine releases NO in a controlled manner, which activates the soluble guanylate cyclase (sGC) enzyme. sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which leads to vasodilation and other physiological effects.
Efectos Bioquímicos Y Fisiológicos
4-(2-Nitroxyethyl)piperidine has been shown to have potent vasodilatory effects, which make it a potential candidate for the treatment of cardiovascular diseases such as hypertension and angina. The compound has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. 4-(2-Nitroxyethyl)piperidine has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Nitroxyethyl)piperidine has several advantages for lab experiments, including its stability and ease of synthesis. The compound can be synthesized using a variety of methods, and its stability allows for long-term storage and transport. However, 4-(2-Nitroxyethyl)piperidine also has some limitations, including its potential toxicity and the need for specialized equipment to measure NO release.
Direcciones Futuras
There are several future directions for research on 4-(2-Nitroxyethyl)piperidine, including the development of new synthesis methods, the optimization of NO release kinetics, and the evaluation of the compound's potential applications in the treatment of various diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of 4-(2-Nitroxyethyl)piperidine and to identify potential side effects and toxicity. Overall, the potential applications of 4-(2-Nitroxyethyl)piperidine in the field of medicinal chemistry make it a promising compound for future research.
Métodos De Síntesis
4-(2-Nitroxyethyl)piperidine can be synthesized using a variety of methods, including the reaction of piperidine with 2-nitrosoethanol or 2-nitrosoethyl acetate. The reaction can be catalyzed by a variety of catalysts, including palladium and copper salts. The yield of the reaction can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
4-(2-Nitroxyethyl)piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to have potent vasodilatory effects, which make it a potential candidate for the treatment of cardiovascular diseases. 4-(2-Nitroxyethyl)piperidine has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Número CAS |
129999-77-5 |
|---|---|
Nombre del producto |
4-(2-Nitroxyethyl)piperidine |
Fórmula molecular |
C7H14N2O3 |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
2-piperidin-4-ylethyl nitrate |
InChI |
InChI=1S/C7H14N2O3/c10-9(11)12-6-3-7-1-4-8-5-2-7/h7-8H,1-6H2 |
Clave InChI |
CBGXVHOGJBNZLS-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CCO[N+](=O)[O-] |
SMILES canónico |
C1CNCCC1CCO[N+](=O)[O-] |
Otros números CAS |
129999-77-5 |
Sinónimos |
4-(2-nitroxyethyl)piperidine BM 12.1173 BM-12.1173 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



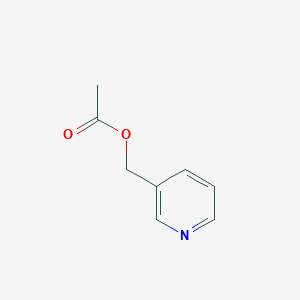
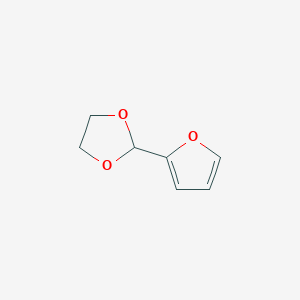
![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)
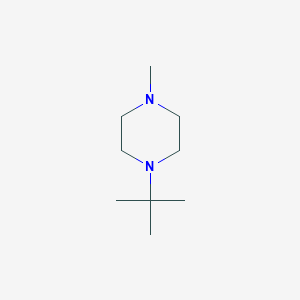
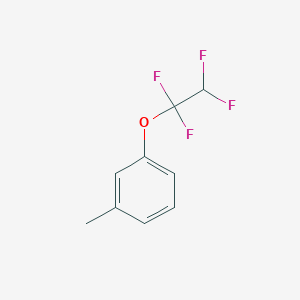
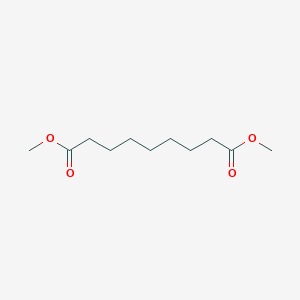
![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)
